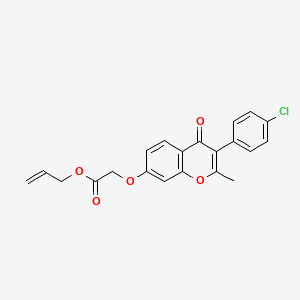

2-((3-(4-氯苯基)-2-甲基-4-氧代-4H-色烯-7-基)氧基)乙酸烯丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of chromen-7-one, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in perfumes and pharmaceuticals .

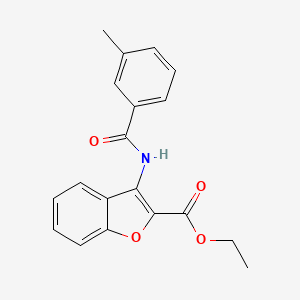

Molecular Structure Analysis

The compound contains a chromen-7-one moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. It also has an allyl group and a 4-chlorophenyl group attached via an ester linkage .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the allyl group can participate in reactions such as the Claisen rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar, and the aromatic rings could contribute to its stability .科学研究应用

合成和化学转化:一项研究描述了基于(7-羟基-2-氧代-2H-色烯-4-基)乙酸的噻唑烷-4-酮的合成,这与该化合物的结构家族有关。此合成涉及多个步骤,包括使用溴乙酸乙酯和水合肼,从而形成席夫碱和噻唑烷-4-酮。这些化合物已针对革兰氏阳性菌和革兰氏阴性菌分析了它们的抗菌活性(Čačić et al., 2009)。

溴化和氧化过程中的反应:对结构与查询化合物相似的 4-羟基-2H-色烯-2-酮和 4-羟基-2H-色烯-2-硫酮的研究详细阐述了它们与烯丙基溴和随后的氧化过程的反应。这些反应产生各种衍生物,包括醚和酸,说明了该化合物的反应性和形成多种化学结构的潜力(Avetisyan & Alvandzhyan, 2006)。

在 DNA-PK 抑制剂中的应用:DNA 依赖性蛋白激酶 (DNA-PK) 抑制剂的关键前体 2-吗啉-4-基-4-氧代-4H-色烯-8-基三氟甲磺酸盐使用烯丙基保护基合成。该应用展示了色烯基化合物在药理学相关分子开发中的潜力(Rodriguez Aristegui et al., 2006)。

抗菌活性研究:对结构与查询化合物相关的(7-羟基-2-氧代-2H-色烯-4-基)-乙酸酰肼的研究报告了几种新化合物的合成,包括席夫碱和其他衍生物。对这些化合物进行了抗菌活性测试,表明类似结构在抗菌应用中的潜在用途(Čačić et al., 2006)。

抗肿瘤活性:3-(2-氧代-2H-色烯-3-基)-2-氧代-2H,5H-吡喃[3,2-c]色烯衍生物的合成及其在人肿瘤细胞系上的抗肿瘤活性的评估突出了色烯基化合物在癌症治疗研究中的潜力(Gašparová et al., 2013)。

作用机制

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes involved in cellular signaling pathways .

Mode of Action

Based on its structure, it may undergo a claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to undergo Claisen rearrangement . The rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring . .

Result of Action

The claisen rearrangement it potentially undergoes could lead to the formation of new compounds with different biological activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the Claisen rearrangement it potentially undergoes is a thermal reaction, suggesting that temperature could play a significant role in its action .

属性

IUPAC Name |

prop-2-enyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClO5/c1-3-10-25-19(23)12-26-16-8-9-17-18(11-16)27-13(2)20(21(17)24)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZQHXDFKBVUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)

![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)

![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)

![4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2412298.png)

![2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B2412299.png)

![N-(3,4-dimethoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2412301.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412304.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412307.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)